molecular formula C10H12ClFO B14023235 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene

Cat. No.: B14023235
M. Wt: 202.65 g/mol
InChI Key: CWMWZIMVFIBFHC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methylphenol.

    Fluorination: The phenol is subjected to fluorination using anhydrous hydrogen fluoride (HF) at low temperatures (5-15°C) to introduce the fluoro group.

    Isopropoxylation: The intermediate product is then reacted with isopropyl alcohol in the presence of a suitable catalyst to introduce the isopropoxy group.

    Final Product: The final step involves purification and isolation of this compound.

Chemical Reactions Analysis

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Reagents and Conditions: Common reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions.

Scientific Research Applications

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The isopropoxy group increases its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene can be compared with similar compounds such as:

    2-Chloro-3-fluoro-4-isopropoxy-1-methylbenzene: Similar structure but different positioning of substituents.

    2-Chloro-1-fluoro-4-isopropoxy-3-methylbenzene: Another isomer with different substituent positions.

    2-Chloro-4-fluoro-1-isopropoxy-3-methylbenzene: Yet another isomer with unique properties.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H12ClFO/c1-6(2)13-10-8(12)5-4-7(3)9(10)11/h4-6H,1-3H3

InChI Key

CWMWZIMVFIBFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(C)C)Cl

Origin of Product

United States

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